2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate structure offers unique properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, beginning with the preparation of key intermediates. One common route includes the formation of the benzo[d]isothiazol-3(2H)-one-1,1-dioxide core, followed by its acylation with 2-methyl-5-nitroaniline derivatives under specific conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often requires optimization of the reaction conditions to achieve high yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature and pH conditions. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form different oxo derivatives.
Reduction: : Undergoes reduction to produce amines or other related products.
Substitution: : Reacts with nucleophiles and electrophiles in substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents like acetonitrile or methanol, and catalysts to facilitate the processes.
Major Products: The major products formed from these reactions vary depending on the conditions but may include various substituted benzo[d]isothiazolones, amines, and acetamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Biologically, it can be studied for its interaction with enzymes and proteins, potentially serving as a lead compound in drug discovery.
Medicine: In medicine, research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural properties.
Industry: Industrially, it finds applications in the manufacture of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide exerts its effects typically involves interaction with specific molecular targets. It may inhibit or activate enzymes or pathways, leading to its observed biological effects. Detailed mechanistic studies are often carried out to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds:
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide can be compared with compounds such as benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives, other acetanilides, and nitro-substituted benzoisothiazoles.
This compound offers a wealth of potential, from chemical synthesis to biological research and beyond, making it a valuable subject for continued study and exploration.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-10-6-7-11(19(22)23)8-13(10)17-15(20)9-18-16(21)12-4-2-3-5-14(12)26(18,24)25/h2-8H,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMWUVZNNTLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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